molecular formula C6H12NaO6+ B3394079 Acetic acid, sodium salt (3:1) CAS No. 79416-54-9

Acetic acid, sodium salt (3:1)

Cat. No.: B3394079
CAS No.: 79416-54-9
M. Wt: 203.15 g/mol
InChI Key: JAIXVZXCGDGGNB-UHFFFAOYSA-N
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Description

Acetic acid, sodium salt (3:1), also known as sodium acetate, is a sodium salt of acetic acid. It is commonly used in various industrial and laboratory applications due to its buffering properties and ability to neutralize acids. The compound is represented by the chemical formula CH₃COONa and is often found in its anhydrous form or as a trihydrate.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium acetate can be synthesized through the neutralization of acetic acid with sodium hydroxide. The reaction is straightforward and involves mixing equimolar amounts of acetic acid and sodium hydroxide in water, followed by evaporation of the water to obtain the solid sodium acetate:

CH3COOH+NaOHCH3COONa+H2O\text{CH}_3\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{COONa} + \text{H}_2\text{O} CH3​COOH+NaOH→CH3​COONa+H2​O

Industrial Production Methods

In industrial settings, sodium acetate is produced by reacting acetic acid with sodium carbonate or sodium bicarbonate. This method is preferred due to the availability and lower cost of sodium carbonate and sodium bicarbonate compared to sodium hydroxide:

2CH3COOH+Na2CO32CH3COONa+H2O+CO22\text{CH}_3\text{COOH} + \text{Na}_2\text{CO}_3 \rightarrow 2\text{CH}_3\text{COONa} + \text{H}_2\text{O} + \text{CO}_2 2CH3​COOH+Na2​CO3​→2CH3​COONa+H2​O+CO2​

Chemical Reactions Analysis

Types of Reactions

Sodium acetate undergoes various chemical reactions, including:

    Acid-Base Reactions: Sodium acetate acts as a weak base and can neutralize acids.

    Hydrolysis: In aqueous solutions, sodium acetate can hydrolyze to form acetic acid and sodium hydroxide.

    Buffering: Sodium acetate is commonly used in buffer solutions to maintain a stable pH.

Common Reagents and Conditions

    Acid-Base Reactions: Common reagents include hydrochloric acid and sulfuric acid.

    Hydrolysis: Water is the primary reagent.

    Buffering: Sodium acetate is often used with acetic acid to create buffer solutions with a pH around 4.7.

Major Products

    Acid-Base Reactions: The major products are water and the corresponding sodium salt of the acid used.

    Hydrolysis: The major products are acetic acid and sodium hydroxide.

Scientific Research Applications

Sodium acetate has a wide range of applications in scientific research:

    Chemistry: Used as a buffering agent in various chemical reactions and analytical techniques.

    Biology: Employed in DNA extraction protocols and as a buffer in electrophoresis.

    Medicine: Used in intravenous solutions to correct hyponatremia and as a component in dialysis solutions.

    Industry: Utilized in the textile industry for dyeing processes, in the food industry as a preservative, and in the production of heating pads.

Mechanism of Action

Sodium acetate exerts its effects primarily through its ability to dissociate into sodium ions and acetate ions in solution. The sodium ions help regulate extracellular fluid volume and osmotic pressure, while the acetate ions can act as a source of energy in metabolic pathways. In buffering applications, sodium acetate helps maintain a stable pH by reacting with added acids or bases to prevent significant changes in hydrogen ion concentration.

Comparison with Similar Compounds

Similar Compounds

    Sodium Formate (HCOONa): Similar in that it is also a sodium salt of a carboxylic acid, but it has different buffering properties and is used in different applications.

    Sodium Propionate (CH₃CH₂COONa): Another sodium salt of a carboxylic acid, used primarily as a food preservative.

    Sodium Citrate (C₆H₅Na₃O₇): A sodium salt of citric acid, commonly used as a buffering agent and anticoagulant.

Uniqueness

Sodium acetate is unique due to its specific buffering capacity at a pH of around 4.7, making it particularly useful in applications requiring a stable acidic environment. Its ability to act as both a buffering agent and a source of sodium ions makes it versatile in various scientific and industrial applications.

Properties

CAS No.

79416-54-9

Molecular Formula

C6H12NaO6+

Molecular Weight

203.15 g/mol

IUPAC Name

sodium;acetic acid

InChI

InChI=1S/3C2H4O2.Na/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+1

InChI Key

JAIXVZXCGDGGNB-UHFFFAOYSA-N

SMILES

CC(=O)O.[Na]

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.[Na+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetic acid, sodium salt (3:1)
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Acetic acid, sodium salt (3:1)

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